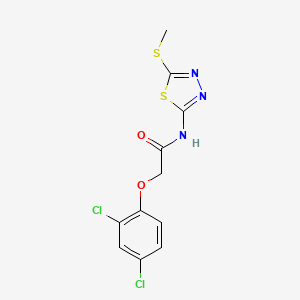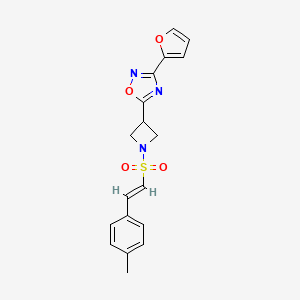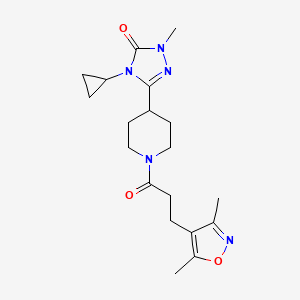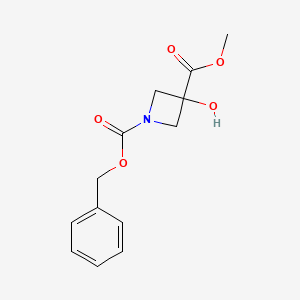
2-(2,4-二氯苯氧基)-N-(5-(甲硫基)-1,3,4-噻二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound known for its applications in various fields, particularly in agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and a thiadiazolyl group, making it a versatile molecule with unique properties.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用机制
Target of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to mimic the action of the plant hormone auxin . Auxin plays a crucial role in various aspects of plant growth and development .
Mode of Action
It’s worth noting that compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) function by mimicking the action of the plant hormone auxin . This leads to uncontrolled and unsustainable growth in plants, causing stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to disrupt the normal functioning of auxin, a plant hormone . This disruption can lead to abnormal growth and development in plants .
Result of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) .
生化分析
Biochemical Properties
It is known that it is a synthetic auxin (plant hormone) used in plant cell culture media such as Murashige and Skoog media . It is also a widely used herbicide
Cellular Effects
It is known that it can cause abnormal growth, senescence, and plant death
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for commercial applications .
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
相似化合物的比较
Similar Compounds
Similar compounds include:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable properties.
3,5-dibromo-4-hydroxybenzonitrile: A herbicide with a different mechanism of action but similar applications.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of the dichlorophenoxy and thiadiazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new agrochemicals and pharmaceuticals .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S2/c1-19-11-16-15-10(20-11)14-9(17)5-18-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNAZVFXQQPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)
![2-(benzylsulfanyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one](/img/structure/B2536985.png)





![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)

